6,8,8,9-tetramethyl-2-oxo-8,9-dihydro-2H-pyrano[3,2-g]quinoline-3-carboxylic acid
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Overview
Description
6,8,8,9-tetramethyl-2-oxo-8,9-dihydro-2H-pyrano[3,2-g]quinoline-3-carboxylic acid is a complex organic compound known for its unique structural properties and potential applications in various fields of science. This compound belongs to the class of pyranoquinolines, which are known for their diverse biological activities and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,8,8,9-tetramethyl-2-oxo-8,9-dihydro-2H-pyrano[3,2-g]quinoline-3-carboxylic acid typically involves the condensation of 7-hydroxy-1,2,2,4-tetramethylhydroquinoline-6-carbaldehyde with aroylacetic acid esters. The reaction is carried out in the presence of a catalyst, such as piperidine, and the mixture is boiled in alcohol to yield the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
6,8,8,9-tetramethyl-2-oxo-8,9-dihydro-2H-pyrano[3,2-g]quinoline-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the carboxylic acid group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Substitution reactions often involve reagents like thionyl chloride (SOCl2) for converting the carboxylic acid group to an acyl chloride, which can then react with various nucleophiles.
Major Products Formed
The major products formed from these reactions include various quinoline and dihydroquinoline derivatives, which can have different biological and chemical properties.
Scientific Research Applications
6,8,8,9-tetramethyl-2-oxo-8,9-dihydro-2H-pyrano[3,2-g]quinoline-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of various quinoline derivatives, which are important in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 6,8,8,9-tetramethyl-2-oxo-8,9-dihydro-2H-pyrano[3,2-g]quinoline-3-carboxylic acid involves its interaction with various molecular targets and pathways. For instance, its derivatives have been shown to inhibit blood coagulation factors Xa and XIa, which are crucial in the blood clotting process . The compound’s luminescent properties are attributed to its ability to absorb and emit light at specific wavelengths, making it useful in fluorescence microscopy and other imaging techniques .
Comparison with Similar Compounds
Similar Compounds
2H-pyrano[3,2-g]quinolin-2-ones:
Dihydroquinolines: These compounds are structurally related and have been investigated for their biological activities, including anticoagulant effects.
Uniqueness
6,8,8,9-tetramethyl-2-oxo-8,9-dihydro-2H-pyrano[3,2-g]quinoline-3-carboxylic acid stands out due to its unique combination of structural features, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C17H17NO4 |
---|---|
Molecular Weight |
299.32 g/mol |
IUPAC Name |
6,8,8,9-tetramethyl-2-oxopyrano[3,2-g]quinoline-3-carboxylic acid |
InChI |
InChI=1S/C17H17NO4/c1-9-8-17(2,3)18(4)13-7-14-10(5-11(9)13)6-12(15(19)20)16(21)22-14/h5-8H,1-4H3,(H,19,20) |
InChI Key |
DFVCUWMWTINGCJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(N(C2=C1C=C3C=C(C(=O)OC3=C2)C(=O)O)C)(C)C |
Origin of Product |
United States |
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